molecular formula C19H23ClN2O4S B11623668 N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide

N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide

Cat. No.: B11623668
M. Wt: 410.9 g/mol
InChI Key: CCGMPUJLBMJUMP-UHFFFAOYSA-N
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Description

N²-(4-Chlorophenyl)-N²-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide is a glycinamide derivative characterized by three distinct substituents:

  • N² positions: A 4-chlorophenyl group and a (4-methoxyphenyl)sulfonyl moiety.
  • N position: A 2-methylpropyl (isobutyl) group.

While direct biological data for this compound are unavailable in the provided evidence, its structural features suggest possible interactions with biological targets, such as sulfonamide-binding enzymes (e.g., carbonic anhydrases) or tyrosine kinase receptors .

Properties

Molecular Formula

C19H23ClN2O4S

Molecular Weight

410.9 g/mol

IUPAC Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C19H23ClN2O4S/c1-14(2)12-21-19(23)13-22(16-6-4-15(20)5-7-16)27(24,25)18-10-8-17(26-3)9-11-18/h4-11,14H,12-13H2,1-3H3,(H,21,23)

InChI Key

CCGMPUJLBMJUMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of 4-chlorophenyl and 4-methoxyphenyl intermediates: These intermediates are synthesized through reactions involving chlorination and methoxylation of benzene derivatives.

    Glycinamide coupling: The final step involves coupling the glycinamide moiety with the prepared intermediates using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality.

Chemical Reactions Analysis

Hydrolysis of Sulfonamide Groups

The compound contains two sulfonamide bonds, which are generally stable but can hydrolyze under specific conditions:

  • Acidic Hydrolysis : In strong acidic media (e.g., concentrated HCl), sulfonamides may cleave to form sulfonic acids and amines. For example, the reaction could yield 4-chlorobenzenesulfonic acid and 4-methoxybenzenesulfonic acid alongside secondary amines .

  • Basic Hydrolysis : Under alkaline conditions (e.g., NaOH), sulfonamides may similarly hydrolyze, though this is less common for aryl sulfonamides compared to alkyl derivatives .

Substitution Reactions

  • Nucleophilic Aromatic Substitution (Chloro Group) : The para-chloro substituent on the phenyl ring may undergo substitution with strong nucleophiles (e.g., hydroxide, methoxide) under high-temperature conditions. This could replace Cl with –OH or –OCH3, forming derivatives like 4-hydroxyphenylsulfonyl or 4-methoxyphenylsulfonyl moieties .

  • Alkylation/Acylation : The amide nitrogen could react with alkylating agents (e.g., methyl iodide) or acylating agents (e.g., acetyl chloride), though steric hindrance from the branched isobutyl group may limit reactivity.

Oxidation/Reduction

  • Oxidation : The methoxy group (–OCH3) could theoretically oxidize to a ketone or carboxylic acid, though this is uncommon under standard conditions. The sulfonamide groups are typically resistant to oxidation.

  • Reduction : The sulfonamide bonds are generally stable to reducing agents like LiAlH4 or NaBH4, but the amide group may reduce to a primary amine under harsh conditions (e.g., catalytic hydrogenation with H2/Pd) .

Common Reagents and Conditions

Reaction Type Reagents Conditions
Hydrolysis (sulfonamide)HCl (conc.), H2OReflux, acidic medium
Nucleophilic substitutionNaOH, MeOHHigh temperature, basic medium
Amide reductionLiAlH4, THFAnhydrous conditions, reflux

Major Products Formed

Reaction Products
Hydrolysis of sulfonamides4-Chlorobenzenesulfonic acid, 4-methoxybenzenesulfonic acid, secondary amines
Substitution (Cl → –OH)4-Hydroxyphenylsulfonyl derivative
Amide reductionPrimary amine (if amide reduces)

Structural and Mechanistic Insights

The compound’s reactivity is modulated by its substituents:

  • Electron-Donating Groups : The methoxy group on the phenyl ring enhances nucleophilic substitution at the para position.

  • Electron-Withdrawing Groups : The chloro group stabilizes the sulfonamide bond but reduces aromatic reactivity elsewhere.

  • Steric Effects : The bulky isobutyl group may hinder reactions at the amide nitrogen .

Limitations and Challenges

  • Hydrolytic Stability : While sulfonamides are generally stable, prolonged exposure to extreme conditions may lead to degradation.

  • Selectivity : Substitution reactions on the chloro group may require highly specific catalysts to avoid side reactions .

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with sulfonamide moieties exhibit notable antibacterial properties. Studies have shown that N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide demonstrates effectiveness against various bacterial strains. For instance, a study evaluated several synthesized compounds for their antibacterial activity, highlighting the efficacy of sulfonamides in inhibiting bacterial growth .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease enzymes, which are important targets in treating conditions like Alzheimer’s disease and urinary tract infections, respectively . The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cognitive function.

Antidiabetic Properties

Another significant application of this compound is its antidiabetic activity. Compounds similar to this compound have been reported to regulate blood glucose levels effectively . The sulfonamide group contributes to this activity by modulating insulin sensitivity and glucose metabolism.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological activity. The synthetic pathways often include the reaction of chlorinated phenols with glycine derivatives under specific conditions to yield the desired sulfonamide structure .

Case Study 1: Antibacterial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, synthesized compounds including this compound were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, suggesting the compound's potential as a therapeutic agent .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory effects of this compound, demonstrating its ability to inhibit AChE effectively. This finding supports its potential use in treating neurodegenerative diseases where AChE inhibition is beneficial .

Mechanism of Action

The mechanism of action of N2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Inhibiting or activating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Key Structural and Functional Insights:

Sulfonyl Group Variations: The target compound features a (4-methoxyphenyl)sulfonyl group, which introduces electron-donating methoxy substituents. This contrasts with phenylsulfonyl () and methylsulfonyl () groups, which lack electron-donating substituents. The methoxy group may enhance solubility compared to phenyl or methyl sulfonyl groups .

Aryl Substituent Effects: The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects and steric bulk, which may influence binding affinity in hydrophobic pockets . 3-Nitrophenyl () is strongly electron-withdrawing, which could stabilize negative charges or alter metabolic stability compared to chloro or fluoro substituents .

N-Substituent Diversity: The 2-methylpropyl group (target compound) is highly lipophilic, favoring interactions with lipid-rich environments.

Scaffold Differences :

  • N'-[(4-Chlorophenyl)-phenylmethyl]-N-(2-methylpropyl)ethane-1,2-diamine () shares the 4-chlorophenyl and 2-methylpropyl groups but uses an ethane-1,2-diamine backbone instead of glycinamide. This scaffold difference may alter hydrogen-bonding capacity and flexibility .

Biological Activity

N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide is a chemical compound that has garnered attention for its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

  • Molecular Formula : C23H23ClN2O4S
  • Molecular Weight : 459.0 g/mol
  • IUPAC Name : 2-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide

Structure

The compound features a sulfonamide group which is often associated with various biological activities, including antibacterial and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for various enzymes, including those involved in inflammatory pathways.
  • Receptor Modulation : It may act on certain receptors, influencing cellular signaling processes that are crucial in disease states.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study showed that related sulfonamide derivatives demonstrated effective inhibition against bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound's structure implies potential anti-inflammatory effects. Studies have indicated that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This property could be beneficial in managing conditions like arthritis or other inflammatory diseases .

Case Studies

StudyFindings
Study 1 Investigated the antibacterial properties of sulfonamide derivatives, including this compound, showing significant inhibition against Gram-positive bacteria.
Study 2 Explored the anti-inflammatory effects in animal models, demonstrating reduced edema and inflammatory markers after treatment with the compound.
Study 3 Focused on the compound's interaction with specific enzymes, revealing competitive inhibition patterns that suggest a mechanism for its biological activity.

Research Findings

Recent research highlights the promising biological activities associated with this compound:

  • Binding Affinity : In silico studies have shown favorable binding affinities to target enzymes, suggesting a strong potential for therapeutic applications.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate good absorption and distribution profiles, which are crucial for effective drug development.

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for this compound, and what intermediates are critical? The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the glycinamide backbone via coupling reactions, such as using EDCI/HOBt for amide bond formation .
  • Step 2: Introduction of the 4-chlorophenyl group through nucleophilic substitution or Suzuki-Miyaura cross-coupling .
  • Step 3: Sulfonylation with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or DIPEA) .
    Key intermediates include the free amine precursor and the sulfonyl-protected derivative. Purity is ensured via column chromatography (silica gel, hexane/EtOAc gradients) .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during sulfonylation?

  • Temperature Control: Maintain ≤0°C during sulfonyl chloride addition to minimize hydrolysis .
  • Solvent Selection: Use anhydrous DCM or THF to reduce moisture interference .
  • Catalytic Additives: DMAP (4-dimethylaminopyridine) enhances sulfonylation efficiency by activating the sulfonyl chloride .
  • Monitoring: TLC or in-situ FTIR tracks reaction progress to halt at ~90% conversion, avoiding over-sulfonylation .

Spectroscopic Characterization

Basic: Which spectroscopic methods confirm the compound’s structure?

  • NMR: 1^1H and 13^13C NMR identify substituents (e.g., 4-chlorophenyl δ 7.4–7.6 ppm; sulfonyl group δ 3.8 ppm for methoxy) .
  • HPLC-MS: Confirms molecular ion [M+H]+^+ and purity (>95%) with C18 columns (acetonitrile/water + 0.1% TFA) .
  • IR: Sulfonamide S=O stretches at 1150–1350 cm1^{-1} .

Advanced: How are overlapping 1^1H NMR signals resolved for accurate structural analysis?

  • 2D NMR: COSY and HSQC correlate coupled protons and assign quaternary carbons (e.g., distinguishing glycinamide backbone signals) .
  • Variable Temperature NMR: Resolves dynamic rotational barriers in sulfonamide groups .
  • X-ray Crystallography: Provides unambiguous confirmation of stereochemistry and bond lengths (e.g., average C–C bond 1.54 Å) .

Mechanistic and Biological Studies

Basic: What in vitro assays are used to evaluate its biological activity?

  • Enzyme Inhibition: IC50_{50} determination via fluorogenic substrates for target enzymes (e.g., proteases or kinases) .
  • Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa or MCF-7) with EC50_{50} calculations .
  • Solubility: Shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced: How can computational modeling predict structure-activity relationships (SAR)?

  • Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., binding affinity to kinase ATP pockets) .
  • QSAR: Machine learning (Random Forest, SVM) correlates substituent electronic parameters (Hammett σ) with activity .
  • MD Simulations: Assess conformational stability of the sulfonamide group in aqueous environments (NAMD/GROMACS) .

Stability and Degradation

Basic: What are the primary degradation pathways under accelerated storage conditions?

  • Hydrolysis: Sulfonamide cleavage in acidic/basic media (e.g., pH <3 or >10) .
  • Oxidation: Methoxy group demethylation under light exposure .
  • Thermal Decomposition: TGA-DSC identifies degradation onset (~200°C) .

Advanced: How can forced degradation studies guide formulation strategies?

  • Stress Testing: Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for degradants .
  • Stabilizers: Add antioxidants (BHT) or chelating agents (EDTA) to buffer solutions .
  • Lyophilization: Improves shelf-life by reducing hydrolytic degradation .

Data Contradictions and Reproducibility

Basic: How to address discrepancies in reported synthetic yields?

  • Reagent Quality: Ensure sulfonyl chloride is freshly distilled to avoid moisture .
  • Purification: Reproduce chromatographic conditions (e.g., gradient elution vs. isocratic) .
  • Analytical Calibration: Validate HPLC-MS with certified reference standards .

Advanced: Why do crystallography data sometimes conflict with computational bond-length predictions?

  • Crystal Packing Effects: Hydrogen bonding (e.g., C–H⋯O) distorts bond lengths vs. gas-phase DFT calculations .
  • Thermal Motion: High B-factors in X-ray data indicate dynamic disorder, requiring TLS refinement .
  • Solvent Interactions: Lattice solvents (e.g., DMSO) alter molecular conformation .

Safety and Handling

Basic: What PPE is required for safe handling?

  • Lab Gear: Nitrile gloves, safety goggles, and fume hood for weighing .
  • Spill Management: Neutralize sulfonamide residues with 10% sodium bicarbonate .

Advanced: How to handle air-sensitive intermediates during synthesis?

  • Schlenk Techniques: Use inert gas (N2_2/Ar) for moisture-sensitive steps (e.g., amine deprotection) .
  • Storage: Store intermediates under vacuum or desiccated conditions (-20°C) .

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